![molecular formula C18H17NO3 B1386809 1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid CAS No. 1170989-53-3](/img/structure/B1386809.png)
1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Overview
Description
The compound “1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a type of heterocyclic compound. This core is substituted with a carboxylic acid group at the 6-position and a 4-methylbenzyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the carboxylic acid group, and the attachment of the 4-methylbenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, a carboxylic acid group, and a 4-methylbenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The tetrahydroquinoline core may also participate in various reactions depending on the specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could confer acidity to the molecule. The compound is likely to be solid at room temperature, and its solubility would depend on the specific nature of the solvent .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .
Mode of Action
It’s known that benzyl cations, which are likely intermediates in reactions involving this compound, can react in various ways, including electrophilic aromatic substitution, hydride transfer, electron transfer, proton transfer, and nucleophilic aromatic substitution .
Biochemical Pathways
Benzyl cations, which are likely intermediates in reactions involving this compound, are known to be involved in various chemical and biochemical reactions .
Pharmacokinetics
Similar compounds such as 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine have been studied using high-performance liquid chromatography-tandem mass spectrometric method (hplc-ms) for their levels in rat plasma .
Result of Action
Benzyl cations, which are likely intermediates in reactions involving this compound, are known to be highly reactive and involved in various chemical reactions .
Action Environment
It’s known that the presence of a benzene ring allows for resonance stabilization of benzylic carbocations, which means that substitution is likely to occur at the benzylic position .
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-2-4-13(5-3-12)11-19-16-8-6-15(18(21)22)10-14(16)7-9-17(19)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPBQYOSFCPTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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